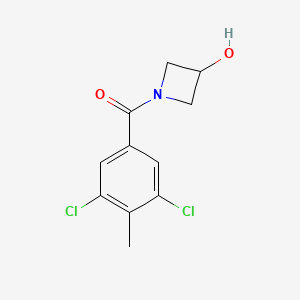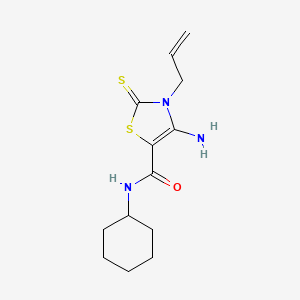![molecular formula C15H23N5 B5691902 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine, also known as DMPP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine activates nAChRs by binding to the receptor's agonist-binding site. This binding causes a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium and calcium. The resulting depolarization of the cell membrane can lead to the release of neurotransmitters and subsequent neuronal activation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role as an nAChR agonist, this compound has been shown to increase the release of acetylcholine and other neurotransmitters. It has also been shown to modulate the activity of other ion channels and receptors, such as GABA receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine in lab experiments is its potency and selectivity for nAChRs. This allows for precise manipulation of these receptors without affecting other neurotransmitter systems. However, this compound's effects on other ion channels and receptors can also be a limitation in certain experimental contexts.
Future Directions
There are several potential future directions for research on N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine and nAChRs. One area of interest is the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound and other nAChR agonists may have therapeutic potential in these conditions by enhancing neurotransmission and protecting against neurodegeneration.
Another area of interest is the development of novel nAChR agonists with increased selectivity and potency. This compound's structure may serve as a starting point for the design of new compounds with improved pharmacological properties.
Conclusion
This compound is a pyrimidine-based compound that has gained significant attention in scientific research due to its potent activity on nAChRs. Its unique properties make it a valuable tool for studying the pharmacology and physiology of these receptors, as well as their role in disease states. Further research on this compound and other nAChR agonists may lead to the development of novel therapeutics for a range of neurological conditions.
Synthesis Methods
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine involves the reaction of 2,5,6-trimethylpyrimidin-4-amine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine has been used extensively in scientific research as a tool for studying nAChRs. These receptors are found throughout the nervous system and play a crucial role in neurotransmission. This compound has been used to study the pharmacology and physiology of nAChRs, as well as their role in disease states such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-9-10(2)17-13(5)18-15(9)16-8-6-7-14-11(3)19-20-12(14)4/h6-8H2,1-5H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPAQKUHNVDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCC2=C(NN=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)

![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
